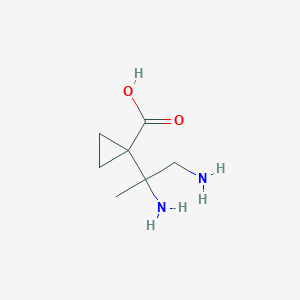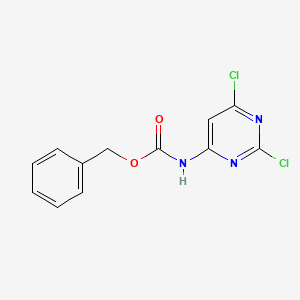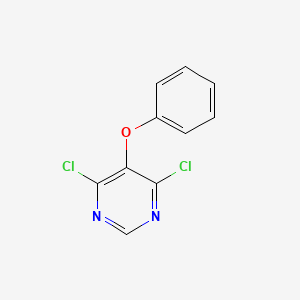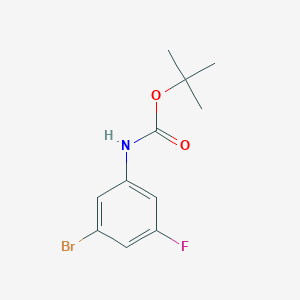![molecular formula C24H26N4O2S2 B13099124 4-[2-(2-Cyclohexyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetyl]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B13099124.png)
4-[2-(2-Cyclohexyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetyl]-3,4-dihydro-1H-quinoxalin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-((2-Cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound that features a unique combination of thieno[2,3-d]pyrimidine and quinoxalinone structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((2-Cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps:
Formation of Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-d]pyrimidine core.
Introduction of Cyclohexyl and Dimethyl Groups: The cyclohexyl and dimethyl groups are introduced through alkylation reactions using suitable alkylating agents.
Formation of Quinoxalinone Moiety: The quinoxalinone structure is synthesized separately and then coupled with the thieno[2,3-d]pyrimidine core through a thioacetyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetyl group.
Reduction: Reduction reactions can target the quinoxalinone moiety, potentially converting it to a dihydroquinoxaline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted thieno[2,3-d]pyrimidine derivatives.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, it may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where thieno[2,3-d]pyrimidine derivatives have shown efficacy.
Industry
In the industrial sector, this compound might be used in the development of advanced materials, such as organic semiconductors or specialty polymers.
作用机制
The mechanism of action of 4-(2-((2-Cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is not fully understood. it is believed to interact with specific molecular targets, possibly enzymes or receptors, through its thieno[2,3-d]pyrimidine and quinoxalinone moieties. These interactions could modulate various biochemical pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 2-Cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol
- N-Cyclohexyl-2-[(2-cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Uniqueness
What sets 4-(2-((2-Cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one apart is its unique combination of thieno[2,3-d]pyrimidine and quinoxalinone structures, which may confer distinct chemical and biological properties not observed in its analogs.
属性
分子式 |
C24H26N4O2S2 |
|---|---|
分子量 |
466.6 g/mol |
IUPAC 名称 |
4-[2-(2-cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C24H26N4O2S2/c1-14-15(2)32-24-21(14)23(26-22(27-24)16-8-4-3-5-9-16)31-13-20(30)28-12-19(29)25-17-10-6-7-11-18(17)28/h6-7,10-11,16H,3-5,8-9,12-13H2,1-2H3,(H,25,29) |
InChI 键 |
KNTFWVDUNXYYJT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC2=C1C(=NC(=N2)C3CCCCC3)SCC(=O)N4CC(=O)NC5=CC=CC=C54)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


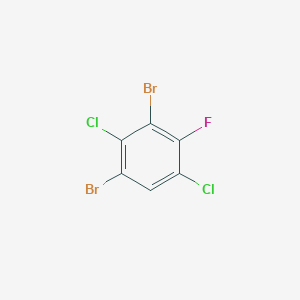
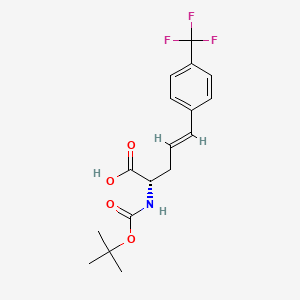
![(E)-but-2-enedioic acid;8-(6-methoxypyridin-3-yl)-3-methyl-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]imidazo[4,5-c]quinolin-2-one](/img/structure/B13099046.png)
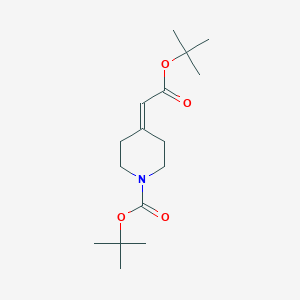
![2-(1-benzhydrylazetidin-3-yl)octahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13099059.png)
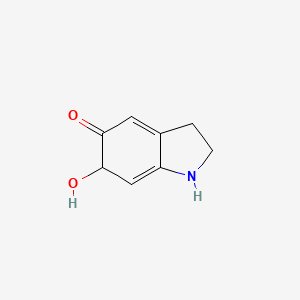
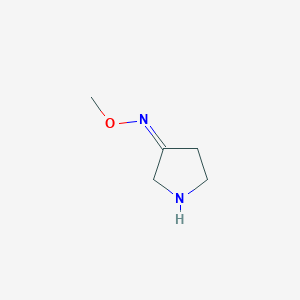
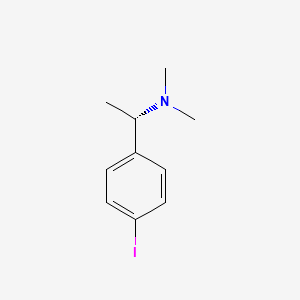
![[1,2,4]Triazino[4,3-a]benzimidazol-4(1H)-one](/img/structure/B13099077.png)
